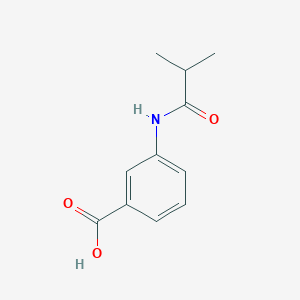

3-(Isobutyrylamino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

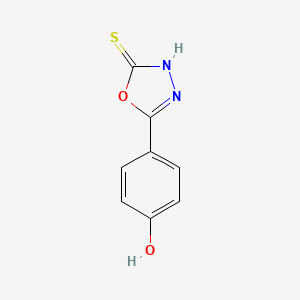

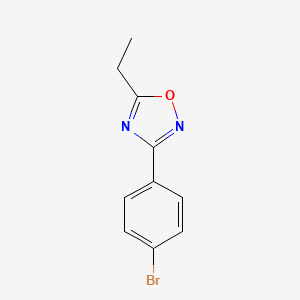

The synthesis of compounds related to 3-(Isobutyrylamino)benzoic acid often involves multistep synthetic routes, including functionalization of benzoic acid derivatives. For example, novel mesogenic benzoic acids with large branches were synthesized, showcasing the versatility of benzoic acid derivatives in liquid crystalline property studies (Weissflog et al., 1996). Additionally, the synthesis of 5-aryl-$N$-(trichloroacetyl)-1,3,4-oxadiazole-2-carboxamide derivatives via a three-component reaction highlights the reactivity of benzoic acid derivatives under mild conditions (Shajari et al., 2015).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in the molecular structure analysis of benzoic acid derivatives. For instance, the crystal and molecular structure of specific mesogenic benzoic acids were determined, providing insights into their liquid crystalline behavior and molecular packing (Weissflog et al., 1996).

Chemical Reactions and Properties

Benzoic acid derivatives undergo various chemical reactions, enabling the synthesis of complex molecules. The living cationic polymerization of isobutyl vinyl ether by benzoic acid derivatives and zinc chloride demonstrates the diverse reactivity of these compounds, leading to polymers with specific properties (Kamigaito et al., 1992).

Physical Properties Analysis

The physical properties of benzoic acid derivatives, such as melting points, solubility, and crystalline behavior, are influenced by their molecular structure. Studies on mesogenic benzoic acids revealed that liquid crystalline behavior can be observed at high temperatures, which is crucial for applications in materials science (Weissflog et al., 1996).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are essential characteristics of benzoic acid derivatives. The study on the living cationic polymerization of isobutyl vinyl ether highlights the role of benzoic acid derivatives in catalyzing polymerization reactions, indicating their potential as catalysts or reactive intermediates in organic synthesis (Kamigaito et al., 1992).

Aplicaciones Científicas De Investigación

Antibacterial and Antimicrobial Properties

3-Hydroxy benzoic acid, a close relative of 3-(Isobutyrylamino)benzoic acid, exhibits various biological properties, including antimicrobial and antibacterial effects. It is used in pharmaceuticals, food, and beverages as a preservative. Derivatives of 3-hydroxybenzoic acid have been synthesized and shown to possess potent antibacterial activity, suggesting similar potential for 3-(Isobutyrylamino)benzoic acid derivatives (Satpute, Gangan, & Shastri, 2018).

Pharmaceutical Applications

3-(Isobutyrylamino)benzoic acid derivatives have been investigated for their anti-proliferative and antimicrobial activities. These derivatives have shown significant effects against microbial cells and demonstrated anti-tumor potential, indicating their relevance in pharmaceutical research (Zarafu, 2020).

Fluorescence and Biophysical Studies

Certain derivatives of 3-(Isobutyrylamino)benzoic acid, like 6-(6-isobutyrylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid, have been synthesized for fluorescence studies. These fluorophores exhibit substantial fluorescence and are utilized in labeling oligodeoxyribonucleotides, enhancing hybridization affinity (Singh & Singh, 2007).

Food Industry Applications

Benzoic acid, closely related to 3-(Isobutyrylamino)benzoic acid, serves as a model compound in food science. Its derivatives, including 3-(Isobutyrylamino)benzoic acid, could play a crucial role in understanding the stability and solubility of food additives in various solvents. This is essential for the design of food preservation processes (Reschke, Zherikova, Verevkin, & Held, 2016).

Co-Culture Engineering in Microbial Biosynthesis

The derivatives of 3-(Isobutyrylamino)benzoic acid have potential applications in microbial biosynthesis. In Escherichia coli, co-culture systems have been developed to enhance the production of compounds derived from similar benzoic acids, demonstrating the potential for large-scale biochemical production (Zhang & Stephanopoulos, 2016).

Synthesis and Catalysis

3-(Isobutyrylamino)benzoic acid derivatives are valuable in catalysis and synthesis. They have been used in the synthesis of polymeric materials and as catalysts in chemical reactions. This includes their role in direct carbonylation reactions and oxidative coupling processes, contributing to the development of new synthetic pathways in organic chemistry (Ueura, Satoh, & Miura, 2007).

Safety And Hazards

Propiedades

IUPAC Name |

3-(2-methylpropanoylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-7(2)10(13)12-9-5-3-4-8(6-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGBTVAWGOSFIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357276 |

Source

|

| Record name | 3-(isobutyrylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isobutyrylamino)benzoic acid | |

CAS RN |

28533-44-0 |

Source

|

| Record name | 3-[(2-Methyl-1-oxopropyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28533-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(isobutyrylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)